Ssf-109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ssf-109 is a chiral compound featuring a cycloheptanol ring substituted with a 4-chlorophenyl group and a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ssf-109 typically involves the following steps:
Formation of the Cycloheptanol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the 4-chlorophenyl group to the cycloheptanol ring.
Attachment of the 1H-1,2,4-Triazole Moiety: This can be done through nucleophilic substitution or other reactions that allow the triazole ring to be introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxyl group on the cycloheptanol ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially involving the aromatic ring and triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring.
(1R,2R)-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)cyclopentanol: Similar structure but with a cyclopentanol ring.
Uniqueness
The uniqueness of Ssf-109 lies in its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
(1R,2R)-1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2/t14-,15-/m1/s1 |
InChI Key |
WRGKWWRFSUGDPX-HUUCEWRRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@](CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 |
Canonical SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 |
Synonyms |
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, (cis)-isomer 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(+)-isomer 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(-)-isomer 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, trans-(+-)-isomer SSF 109 SSF-109 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.